molecular formula C23H18O2 B11948902 10-(4-Ethoxybenzylidene)-9-anthrone CAS No. 144078-20-6

10-(4-Ethoxybenzylidene)-9-anthrone

Cat. No.: B11948902
CAS No.: 144078-20-6
M. Wt: 326.4 g/mol
InChI Key: XLJUBHLUQKVFTI-UHFFFAOYSA-N
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Description

10-(4-Ethoxybenzylidene)-9-anthrone is a chemical compound that belongs to the class of anthrone derivatives. Anthrone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzylidene group substituted with an ethoxy group at the para position, attached to the 9-anthrone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Ethoxybenzylidene)-9-anthrone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 9-anthraldehyde and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-Ethoxybenzylidene)-9-anthrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of 10-(4-ethoxybenzyl)-9-anthrone.

    Substitution: Formation of various substituted anthrone derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(4-Ethoxybenzylidene)-9-anthrone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: Potentially inhibiting key enzymes involved in cellular processes.

    Interaction with DNA: Binding to DNA and interfering with replication or transcription.

    Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Ethoxybenzylidene)-9-anthrone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group at the para position of the benzylidene moiety may enhance its solubility and interaction with biological targets.

Properties

CAS No.

144078-20-6

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

10-[(4-ethoxyphenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C23H18O2/c1-2-25-17-13-11-16(12-14-17)15-22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,2H2,1H3

InChI Key

XLJUBHLUQKVFTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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